4,4,5,5-tetramethyl-2-[(oxolan-3-yl)methyl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-tetramethyl-2-[(oxolan-3-yl)methyl]-1,3,2-dioxaborolane is a boron-containing compound that has garnered significant interest in scientific research and industry due to its unique chemical properties. This compound is known for its stability and solubility in various solvents, making it a versatile tool in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4,5,5-tetramethyl-2-[(oxolan-3-yl)methyl]-1,3,2-dioxaborolane can be synthesized using several methods. One common method involves the reaction of boron trioxide with potassium tert-butoxide and 3-chloropropanol. Another method uses boron trifluoride etherate with potassium tert-butoxide and 3-chloropropanol. The product is then purified by distillation or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods mentioned above can be scaled up for industrial production. The stability and solubility of the compound make it suitable for large-scale synthesis and applications.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-tetramethyl-2-[(oxolan-3-yl)methyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound is known to participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or other peroxides.
Reducing agents: Such as lithium aluminum hydride.
Catalysts: Palladium or copper catalysts are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield boronic acids or esters, while substitution reactions can produce various boron-containing compounds .
Scientific Research Applications
4,4,5,5-tetramethyl-2-[(oxolan-3-yl)methyl]-1,3,2-dioxaborolane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boronic esters and acids.
Biology: The compound is used in the study of boron-containing biomolecules and their interactions.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 4,4,5,5-tetramethyl-2-[(oxolan-3-yl)methyl]-1,3,2-dioxaborolane exerts its effects involves its ability to form stable complexes with various molecules. This is primarily due to the boron atom’s ability to form covalent bonds with oxygen and other electronegative atoms. The compound’s molecular targets and pathways include interactions with enzymes and other proteins, which can influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4,4,5,5-tetramethyl-2-[(oxolan-3-yl)methyl]-1,3,2-dioxaborolane include:
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which includes an oxolan-3-yl group. This structural feature imparts distinct chemical properties, such as enhanced stability and solubility, making it particularly useful in various applications.
Properties
CAS No. |
1617543-88-0 |
---|---|
Molecular Formula |
C11H21BO3 |
Molecular Weight |
212.1 |
Purity |
95 |
Origin of Product |
United States |
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